Ortho-hydroxy-pimavanserin
Description
Contextualizing Pimavanserin (B1677881) as a Selective Serotonin (B10506) 5-HT2A Receptor Modulator
Pimavanserin is a novel atypical antipsychotic agent distinguished by its unique mechanism of action. newdrugapprovals.org Unlike many other antipsychotics that primarily target dopamine (B1211576) receptors, pimavanserin functions as a selective serotonin 5-HT2A receptor inverse agonist and antagonist. drugbank.commdpi.com This means it not only blocks the receptor but also reduces its constitutive activity, a property that is thought to contribute to its therapeutic effects. nih.gov
Its high affinity for the 5-HT2A receptor is a key feature of its pharmacological profile. newdrugapprovals.orgnuplazid.com It also displays a lower affinity for the 5-HT2C receptor and has no significant interaction with dopaminergic, muscarinic, histaminergic, or adrenergic receptors. nuplazid.commdedge.com This selectivity is believed to be the reason it can alleviate psychotic symptoms, particularly in the context of Parkinson's disease psychosis, without worsening the motor symptoms associated with the disease. drugbank.comscirp.org
Table 1: Receptor Binding Profile of Pimavanserin
| Receptor | Affinity (Ki value) | Pharmacological Action |
| Serotonin 5-HT2A | 0.087 nM | Inverse Agonist / Antagonist |
| Serotonin 5-HT2C | 0.44 nM | Inverse Agonist / Antagonist |
| Dopamine D2 | >300 nM | No Appreciable Affinity |
| Adrenergic, Muscarinic, Histaminergic | >300 nM | No Appreciable Affinity |
| Data sourced from publicly available drug information. nuplazid.com |
Identification and Characterization of Hydroxylated Metabolites of Pimavanserin
The metabolism of pimavanserin is extensive and occurs primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. nuplazid.comnih.gov While "Ortho-hydroxy-pimavanserin" is not specifically identified, research has confirmed that hydroxylation is a key metabolic pathway. nih.gov
Detailed investigations into pimavanserin's metabolic fate have been conducted using techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/FT-ICR-MS). One comprehensive study in rats identified a total of 23 metabolites, revealing that the metabolic pathways include hydroxylation, dihydroxylation, and trihydroxylation. nih.gov
Another study, using microbial transformation as a model for mammalian metabolism, identified ten metabolites. mdpi.com The major product, M1, was a hydroxylated derivative identified as 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea . mdpi.com In this case, the hydroxylation occurred on the isobutyl side chain, not on the aromatic rings. mdpi.com Similarly, another identified metabolite, M26, is also monohydroxylated on the isobutyl ether moiety. vulcanchem.com
While direct aromatic hydroxylation leading to a phenolic metabolite has been suggested as a potential pathway for related compounds, specific structural data confirming the existence of an "ortho-hydroxy" pimavanserin metabolite is not present in the reviewed literature. mdpi.comgoogle.com
Table 2: Known Metabolic Reactions of Pimavanserin
| Metabolic Reaction | Key Enzymes | Resulting Products |
| N-demethylation | CYP3A4 | Active Metabolite (AC-279) |
| Hydroxylation | CYP Enzymes | Mono-, Di-, and Tri-hydroxylated metabolites |
| Dehydrogenation | CYP Enzymes | Dehydrogenated metabolites |
| O-dealkylation | CYP Enzymes | Dealkylated metabolites |
| This table summarizes general findings on pimavanserin metabolism. nuplazid.comnih.gov |
Hydroxylation is a critical Phase I metabolic reaction that plays a fundamental role in pharmacology. The addition of a hydroxyl (-OH) group to a drug molecule, such as pimavanserin, generally increases its water solubility (polarity). mdpi.com This modification facilitates the excretion of the compound from the body, typically via the urine or feces.
Furthermore, hydroxylation can significantly alter the biological activity of the parent drug. The resulting metabolite may be:
Pharmacologically active: The metabolite may retain similar activity to the parent drug, or it could have a different pharmacological profile altogether.
Inactive: The metabolite may have significantly reduced or no biological activity.
Toxic: In some cases, metabolism can lead to the formation of reactive intermediates that can be toxic.
Rationale for Dedicated Academic Investigation of Pimavanserin's Metabolites
Preliminary molecular docking simulations performed on the hydroxylated metabolite M1 (hydroxylated on the side chain) suggested that it may exhibit similar binding properties to the 5-HT2A receptor as the parent pimavanserin. mdpi.com Such findings justify further investigation, as an active metabolite could be developed as a drug candidate in its own right, potentially offering an improved pharmacokinetic or pharmacodynamic profile.
Investigating the full metabolic profile of a selective agent like pimavanserin provides valuable insights into structure-activity relationships at the 5-HT2A receptor. By comparing the receptor affinity and functional activity of the parent drug with its various metabolites, researchers can better understand which parts of the molecule are essential for its interaction with the receptor. This knowledge is invaluable for the rational design of future drugs targeting the serotonergic system, potentially leading to agents with even greater selectivity, efficacy, or improved safety margins. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1246458-11-6 |
|---|---|
Molecular Formula |
C25H34FN3O3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[3-hydroxy-4-(2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O3/c1-18(2)17-32-24-9-6-20(14-23(24)30)15-27-25(31)29(22-10-12-28(3)13-11-22)16-19-4-7-21(26)8-5-19/h4-9,14,18,22,30H,10-13,15-17H2,1-3H3,(H,27,31) |
InChI Key |
ZHTTYJZQOLKORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |
Origin of Product |
United States |
Synthesis and Metabolic Pathways of Ortho Hydroxy Pimavanserin
Biotransformation Routes of Pimavanserin (B1677881) Leading to Ortho-hydroxylation
Biotransformation refers to the chemical modification of substances by living organisms. In the case of pimavanserin, this process can lead to the introduction of a hydroxyl group onto its molecular structure, specifically at an ortho position on one of the aromatic rings.
The hydroxylation of chemical compounds in biological systems is a common metabolic reaction frequently catalyzed by monooxygenase enzymes. nih.gov Among the most significant of these are the cytochrome P450 (CYP) enzymes, a diverse family of proteins found in a wide range of organisms, from bacteria to mammals. nih.govmdpi.com These enzymes play a central role in the metabolism of a vast number of xenobiotics, including drugs. mdpi.com
The general reaction catalyzed by CYP enzymes involves the insertion of one oxygen atom from molecular oxygen (O₂) into a substrate (RH), while the other oxygen atom is reduced to water. nih.gov This process is critical for detoxification and modifying the biological activity of compounds. The hydroxylation of aromatic rings, such as those present in the pimavanserin structure, is a well-documented function of the CYP450 system. nih.gov While direct studies specifying the exact human CYP isozymes responsible for pimavanserin's ortho-hydroxylation are not detailed, the hydroxylation capabilities of these enzymes are well-established. nih.govmdpi.comnih.gov The transformation of pimavanserin by the fungus Cunninghamella blakesleeana is attributed to its P450 enzyme system, which serves as a model for mammalian metabolism. mdpi.com
Microbial transformation provides an alternative to chemical synthesis for producing drug metabolites and derivatives. mdpi.com This biocatalytic approach utilizes whole microbial cells or their enzymes to perform specific chemical reactions. Fungi, in particular, are widely used because their enzymatic systems, especially cytochrome P450 enzymes, often mimic metabolic pathways found in mammals. mdpi.comiyte.edu.tr
The fungal genus Cunninghamella is well-regarded for its ability to metabolize a wide variety of compounds, making it a useful tool for studying drug metabolism. nih.govnih.govrsc.org Research has demonstrated that certain fungal strains can effectively transform pimavanserin. In a study involving eight different fungal strains, six showed the ability to metabolize pimavanserin, with Cunninghamella blakesleeana AS 3.970 exhibiting the highest transformation efficiency. mdpi.com
Incubation of pimavanserin with C. blakesleeana AS 3.970 resulted in the production of ten previously unreported metabolites. mdpi.com The primary metabolite identified, designated M1, was a hydroxylation product of pimavanserin. mdpi.com This demonstrates the capability of this fungal strain to perform the specific hydroxylation reaction of interest. mdpi.com
To maximize the yield of hydroxylated metabolites from microbial transformation, various process parameters can be optimized. For the biotransformation of pimavanserin using Cunninghamella blakesleeana AS 3.970, factors such as substrate concentration, culture time, initial pH, temperature, and shaking speed were evaluated to determine their impact on the transformation rate. mdpi.com
The study found that the optimal substrate concentration of pimavanserin was 0.04 mg/mL, which yielded the highest absolute mass of the product. mdpi.com Under these optimized conditions, C. blakesleeana AS 3.970 achieved a transformation rate of 30.31%. mdpi.com
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Fungal Strain | Cunninghamella blakesleeana AS 3.970 | Provided the best transformation rate among tested strains. | mdpi.com |
| Optimal Substrate Concentration | 0.04 mg/mL | Yielded the highest absolute mass of the product. | mdpi.com |
| Maximum Transformation Rate | 30.31% | Achieved under optimized conditions. | mdpi.com |
| Primary Transformation Type | Hydroxylation | The major metabolite (M1) was a hydroxylated derivative. | mdpi.com |
Microbial Transformation as a Biocatalytic Approach
Chemical Synthesis Strategies for Ortho-hydroxy-pimavanserin and its Precursors
Chemical synthesis offers a controlled and scalable method for producing specific metabolites like this compound. The strategies often involve modifying existing synthetic routes for the parent drug, pimavanserin, by using specifically derivatized starting materials.
The synthesis of pimavanserin typically involves the coupling of two key fragments: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine and a derivative of (4-isobutoxyphenyl)methanamine (B2988253), often via a urea (B33335) linkage. arkat-usa.orgnewdrugapprovals.orggoogle.com Hazardous reagents such as phosgene (B1210022) or diphenylphosphoryl azide (B81097) have been used to form the reactive isocyanate intermediate for this coupling. arkat-usa.orggoogle.com Safer methods have been developed using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to create an activated urea synthon for the coupling reaction. arkat-usa.orgnewdrugapprovals.org
To synthesize this compound, this established synthetic framework can be adapted. The strategy would involve replacing the standard (4-isobutoxyphenyl)methanamine intermediate with a precursor that already contains a protected hydroxyl group at the ortho position (i.e., the 3-position relative to the benzylic amine).
A plausible synthetic route would begin with a starting material such as 3-hydroxy-4-isobutoxybenzaldehyde. The hydroxyl group would first need to be protected with a suitable protecting group to prevent it from reacting in subsequent steps. Following protection, the aldehyde could be converted to an amine through reductive amination, yielding the key intermediate: a protected (3-hydroxy-4-isobutoxyphenyl)methanamine. This intermediate could then be reacted with an activating agent like CDI, followed by coupling with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, mirroring the established synthesis of pimavanserin. arkat-usa.orgnewdrugapprovals.org The final step would be the removal of the protecting group to yield the desired this compound.
Receptor Pharmacology and Molecular Interactions of Ortho Hydroxy Pimavanserin
Serotonin (B10506) Receptor Binding Affinity and Selectivity Profile
Specific data on the binding affinity and selectivity of ortho-hydroxy-pimavanserin for serotonin receptors are not available in the current scientific literature.
There is no published data to confirm or quantify the interaction of this compound with 5-HT2A receptors.
Information regarding the relative selectivity of this compound for 5-HT2A receptors over 5-HT2C receptors is not available.
A comparative analysis of the receptor binding profile of this compound with that of pimavanserin (B1677881) cannot be conducted due to the lack of data on the former.
Ligand-Receptor Functional Activity
The functional activity of this compound at serotonin receptors has not been characterized in published research.
There is no available data to determine whether this compound exhibits inverse agonist or antagonist activity at serotonin receptors.
Studies assessing the functional G protein coupling of this compound have not been published.
Based on a comprehensive review of the available scientific literature, there is no specific information available for the chemical compound “this compound” that would allow for the generation of the detailed article as requested in the provided outline.
Extensive searches for data pertaining to the molecular docking, computational chemistry, and receptor pharmacology of "this compound" did not yield any specific results. The existing body of research focuses almost exclusively on the parent compound, pimavanserin, and its primary active metabolite, N-desmethylpimavanserin (AC-279).
While pimavanserin undergoes metabolism through pathways that include hydroxylation, specific data on an ortho-hydroxylated metabolite—including its ligand-protein interactions, binding energies, physicochemical parameters, or its affinity for dopaminergic and sigma 1 receptors—is not present in the available literature. One study on the microbial metabolism of pimavanserin identified a hydroxylated metabolite, but this was not the specific ortho-hydroxy variant, and the data was limited. mdpi.com
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres strictly to the requested outline for "this compound." To do so would require speculating beyond the available data, which would compromise the scientific accuracy of the content. Information is readily available for the parent compound, pimavanserin, should you wish to proceed with an article on that subject.
Interaction with Other Neurotransmitter Systems (Exploratory Studies)
Exploration of Muscarinic, Histaminergic, and Adrenergic Receptor Interactions
Pimavanserin is a selective serotonin inverse agonist and antagonist primarily targeting the 5-HT2A receptor, with lower affinity for the 5-HT2C receptor. texas.govnewdrugapprovals.org Its major active metabolite, AC-279 (N-desmethyl-pimavanserin), exhibits a similar receptor activity profile to the parent compound. tandfonline.comfda.gov
Extensive in vitro research has been conducted to characterize the broader receptor binding profile of pimavanserin. These studies are crucial for understanding its selectivity and predicting its potential for off-target effects commonly associated with other antipsychotic medications. The available scientific literature and pharmacological data consistently indicate that pimavanserin lacks significant affinity for several major classes of neurotransmitter receptors, including muscarinic, histaminergic, and adrenergic receptors. tandfonline.comfrontiersin.orgdrugbank.com
Detailed binding assays have determined that pimavanserin has no appreciable affinity for these receptors, with binding affinity (Ki) values greater than 300 nM. newdrugapprovals.orgdrugbank.comnih.gov This lack of interaction is a distinguishing feature of pimavanserin's pharmacological profile compared to many other antipsychotic agents, which often exhibit activity at these receptors, leading to side effects such as dry mouth, sedation, or orthostatic hypotension. tandfonline.comfrontiersin.org
Currently, there is no specific or detailed research data available in the public domain for a metabolite explicitly identified as "this compound" regarding its direct interactions with muscarinic, histaminergic, and adrenergic receptors. The primary focus of metabolic studies has been on the N-desmethylated metabolite, AC-279, which, like its parent compound, is not known to interact with these receptors. tandfonline.comdrugbank.com
The table below summarizes the known receptor binding affinities for the parent compound, pimavanserin.
Interactive Data Table: Receptor Binding Profile of Pimavanserin
| Receptor Family | Specific Receptor(s) | Binding Affinity (Ki) | Finding |
| Muscarinic | Unspecified | >300 nM | No appreciable affinity newdrugapprovals.orgdrugbank.comnih.gov |
| Histaminergic | Unspecified | >300 nM | No appreciable affinity newdrugapprovals.orgdrugbank.comnih.gov |
| Adrenergic | Unspecified | >300 nM | No appreciable affinity newdrugapprovals.orgdrugbank.comnih.gov |
This table reflects the binding profile of the parent compound, pimavanserin. Data for "this compound" is not available. The major active metabolite, AC-279, is reported to have a receptor activity profile similar to pimavanserin. tandfonline.comfda.gov
In Vitro Pharmacological Characterization of Ortho Hydroxy Pimavanserin
Cellular and Subcellular Studies
Cellular and subcellular assays are fundamental to understanding the pharmacological activity of a new chemical entity. These studies determine how the compound interacts with its molecular target and the subsequent cellular responses it elicits.
The initial step in characterizing ortho-hydroxy-pimavanserin would involve determining its binding affinity and functional activity at various neurotransmitter receptors, particularly the serotonin (B10506) 5-HT receptor subtypes. Pimavanserin (B1677881) is known for its high affinity and inverse agonist activity at the 5-HT2A receptor, with approximately 40-fold lower affinity for the 5-HT2C receptor and no significant activity at other receptors like dopamine (B1211576) D2. nih.govtocris.comnih.gov
Receptor binding assays, often using radioligands, would be employed to calculate the inhibition constant (Ki) of this compound at a panel of receptors. This would reveal the metabolite's affinity and selectivity profile. For comparison, the established binding profile for the parent compound, pimavanserin, is presented below.
Table 1: Illustrative Receptor Binding Profile of Pimavanserin
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 0.087 nih.gov |
| 5-HT2C | 0.44 nih.gov |
| Dopamine D2 | >1000 |
| Muscarinic M1 | >1000 |
This table presents known data for pimavanserin to illustrate the type of data generated in these assays.
Following binding assays, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the 5-HT2A receptor, techniques such as [35S]GTPγS binding assays are used. These measure the compound's effect on G-protein activation in response to receptor stimulation, thereby characterizing its intrinsic activity.
Beyond initial receptor binding and G-protein activation, it is crucial to investigate the compound's influence on downstream intracellular signaling pathways. The 5-HT2A receptor is known to couple to multiple G-proteins, including the canonical Gαq/11 and non-canonical Gαi1 pathways, a phenomenon known as functional selectivity or biased agonism. nih.gov
Studies on pimavanserin have shown that it acts as an inverse agonist at the 5-HT2A receptor's coupling to Gαi1-proteins while behaving as a neutral antagonist for Gαq/11-protein coupling in human brain tissue. nih.gov A key research question for this compound would be to determine if it maintains this specific signaling profile or if the structural modification leads to a different pattern of functional selectivity. Furthermore, signaling cascades such as the extracellular-regulated kinase (ERK) pathway, which can be modulated by 5-HT2A receptor activity, would be investigated to build a comprehensive picture of the metabolite's cellular effects. nih.gov
Metabolic Stability and Degradation Studies (Preclinical)
Preclinical metabolic studies are essential for predicting a compound's pharmacokinetic behavior in vivo, including its half-life and potential for drug-drug interactions.
The metabolic stability of a compound is typically assessed by incubating it with metabolically active systems, such as liver microsomes or hepatocytes, and monitoring its disappearance over time. springernature.comresearchgate.net Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions, including hydroxylation.
The stability of this compound would be evaluated in liver microsomes from various species, including humans, to determine its intrinsic clearance (CLint) and in vitro half-life (t1/2). srce.hr Since this compound is already a product of Phase I metabolism, these studies would indicate its susceptibility to further oxidation or its potential to be a substrate for Phase II conjugation reactions.
Table 2: Illustrative Data Format for a Metabolic Stability Assay in Human Liver Microsomes (HLM)
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|
| Test Compound | Value | Value |
| Positive Control (High Clearance) | < 10 | > 100 |
This table illustrates the typical parameters measured in metabolic stability studies.
A primary metabolite like this compound can undergo subsequent metabolic transformations. Phase II metabolism typically involves the conjugation of the molecule with endogenous substances, such as glucuronic acid or sulfate, to increase its water solubility and facilitate excretion. The hydroxyl group of this compound would be a prime site for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.
To identify these subsequent metabolites, this compound would be incubated with liver microsomes or hepatocytes supplemented with appropriate cofactors (e.g., UDPGA for glucuronidation). The resulting mixture would be analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS) to detect and structurally elucidate any new metabolic products. Studies on the parent compound, pimavanserin, have identified a large number of metabolites, suggesting a complex metabolic fate. nih.gov
Structure-Activity Relationship (SAR) Investigations of Hydroxylated Pimavanserin Analogs
Structure-activity relationship (SAR) studies explore how specific changes in a molecule's chemical structure affect its biological activity. For pimavanserin, a systematic investigation of hydroxylated analogs would provide valuable information for drug design and for understanding the properties of its metabolites.
The introduction of a hydroxyl (-OH) group onto one of the aromatic rings of pimavanserin creates a new analog with distinct physicochemical properties. The position of this group is critical. An ortho-hydroxylation would place the substituent in a different spatial position and electronic environment compared to a meta- or para-hydroxylation.
Key considerations for the SAR of hydroxylated pimavanserin analogs include:
Receptor Binding: A hydroxyl group can act as both a hydrogen bond donor and acceptor. Its placement could introduce a new, favorable interaction with an amino acid residue in the 5-HT2A receptor binding pocket, potentially increasing affinity. Conversely, it could introduce steric hindrance or an unfavorable electrostatic interaction, decreasing affinity.
Functional Activity: Changes in the molecule's interaction with the receptor can alter its functional profile, potentially shifting its activity towards stronger or weaker inverse agonism, or even towards neutral antagonism.
Metabolic Stability: The position of the hydroxyl group can influence susceptibility to further metabolism. For example, certain positions may be more accessible to Phase II enzymes, leading to more rapid clearance.
By synthesizing and testing a series of hydroxylated pimavanserin analogs (e.g., ortho-, meta-, and para- on each aromatic ring), researchers can build a detailed SAR model. This model helps to predict the pharmacological and pharmacokinetic properties of potential metabolites and guides the design of new compounds with improved characteristics.
Impact of Hydroxylation Position on Receptor Affinity and Functional Activity
Without experimental data on this compound, any discussion on the impact of the ortho-hydroxylation on receptor binding and functional activity would be purely speculative. Structure-activity relationship (SAR) studies for pimavanserin and its derivatives would be necessary to elucidate how the introduction of a hydroxyl group at the ortho position of one of the phenyl rings influences its interaction with key targets, such as the serotonin 5-HT2A receptor. Such studies have not been published.
Preclinical Pharmacological Evaluation of Ortho Hydroxy Pimavanserin in Animal Models
Neurobiological and Behavioral Phenotyping in Disease Models
Animal models are crucial for elucidating the mechanisms and potential efficacy of novel therapeutic agents. In the case of pimavanserin (B1677881), these models have been used to explore its effects on behaviors relevant to psychosis and on the underlying pathology of neurodegenerative disorders.
Rodent models that mimic certain aspects of psychosis are widely used to screen antipsychotic drug candidates. These models often involve inducing specific behavioral abnormalities through psychostimulant drugs.
Amphetamine administration in rodents leads to hyperlocomotion, considered a model for the positive symptoms of psychosis. Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia and other psychotic disorders.
In a key preclinical study, pimavanserin was evaluated for its ability to reverse behavioral deficits in a rodent model relevant to Alzheimer's disease psychosis. Mice infused with amyloid β peptide fragment developed psychosis-like behaviors, including augmented responses to amphetamine and disrupted PPI. acadia.com Treatment with pimavanserin successfully reversed the exaggerated locomotor responses induced by amphetamine and normalized the deficits in prepulse inhibition, suggesting its potential to manage psychotic symptoms. acadia.com Similarly, in a 6-hydroxydopamine lesion model of Parkinson's disease, pimavanserin was shown to mitigate amphetamine-induced hyperkinesis and normalize lesion-induced deficits in sensorimotor gating.
Table 1: Effect of Pimavanserin on Amphetamine-Induced Hyperactivity and Prepulse Inhibition (PPI) Deficits
| Model | Behavioral Measure | Effect of Pimavanserin |
|---|---|---|
| Amyloid β-infused Mice | Amphetamine-Induced Hyperactivity | Reversed augmented response |
| Amyloid β-infused Mice | Prepulse Inhibition (PPI) | Normalized deficits |
| 6-OHDA Lesioned Rats | Amphetamine-Induced Hyperkinesis | Mitigated hyperkinesis |
Phencyclidine (PCP), an NMDA receptor antagonist, is used in rodents to model cognitive deficits and other symptoms associated with schizophrenia. nih.gov Subchronic administration of PCP can induce impairments in visual learning and memory, often assessed using the novel object recognition (NOR) test.
In a study investigating the effects of 5-HT2A inverse agonists on cognitive deficits, pimavanserin was tested for its ability to reverse PCP-induced impairments in the NOR test in female rats. While pimavanserin alone did not reverse the deficits caused by subchronic PCP administration, it demonstrated a significant synergistic effect. nih.gov When co-administered with sub-effective doses of atypical antipsychotics (like risperidone, melperone, and olanzapine), pimavanserin potentiated their effects, leading to a reversal of the PCP-induced deficit in novel object recognition. nih.gov This finding supports the crucial role of 5-HT2A receptor blockade in ameliorating cognitive dysfunction modeled by PCP. nih.gov
Table 2: Effect of Pimavanserin on Phencyclidine (PCP)-Induced Deficits
| Animal Model | Test | Finding |
|---|---|---|
| Female Rats | Novel Object Recognition (NOR) | Pimavanserin alone was ineffective at reversing PCP-induced deficits. |
Beyond symptomatic treatment of psychosis, preclinical research has explored whether pimavanserin might have disease-modifying effects on the core pathologies of neurodegenerative disorders like Alzheimer's disease.
The accumulation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Modulating the production of Aβ is a key therapeutic strategy.
Table 3: Effect of Pimavanserin on Amyloid-beta (Aβ) Pathology
| Animal Model | Measurement | Result |
|---|---|---|
| APP/PS1 Transgenic Mice | Brain Interstitial Fluid (ISF) Aβ | Acute administration reduced levels by almost 50%. |
| APP/PS1 Transgenic Mice | Cerebrospinal Fluid (CSF) Aβ | Chronic administration significantly reduced levels. |
The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is another defining feature of Alzheimer's disease and other tauopathies.
Based on the comprehensive search conducted, there is no publicly available preclinical data specifically for the chemical compound "Ortho-hydroxy-pimavanserin" that aligns with the detailed outline provided. The available research focuses extensively on the parent compound, pimavanserin.
Information regarding these specific endpoints is well-documented for pimavanserin, but not for its ortho-hydroxy metabolite. Adhering to the strict instructions to focus exclusively on "this compound" prevents the use of data related to pimavanserin to populate the requested article structure.
Assessment in Neurodegenerative Disease Models
Neuroimaging and Electrophysiological Studies in Preclinical Models
Neuroimaging and electrophysiological studies in animal models have been instrumental in elucidating the mechanisms of action of pimavanserin, particularly its effects on brain receptor occupancy and neuronal circuit activity. These preclinical investigations provide a crucial link between the compound's pharmacological profile and its observed behavioral effects.
Neuroimaging Studies in Preclinical Models
Positron Emission Tomography (PET) has been a key neuroimaging modality used to investigate the in-vivo binding of pimavanserin to its target receptors in the brains of non-human primates. These studies have provided quantitative data on the compound's occupancy of serotonin (B10506) 5-HT2A and 5-HT2C receptors.
In a significant study, researchers utilized two different radioligands, [11C]CIMBI-36 (a 5-HT2A/2C selective radioligand) and [11C]AC1332 (a novel 5-HT2C selective tracer), to determine the potency of pimavanserin in displacing these ligands from their respective receptors in the primate brain. nih.gov The use of [11C]CIMBI-36 allowed for the simultaneous estimation of occupancy in brain regions enriched with either 5-HT2A receptors (cortex) or 5-HT2C receptors (choroid plexus). nih.gov
The findings demonstrated that pimavanserin is significantly more potent at the 5-HT2A receptor than the 5-HT2C receptor. nih.gov The study revealed a 6 to 10-fold higher potency for displacing [11C]CIMBI-36 from the cortex compared to the choroid plexus. nih.gov This differential binding affinity underscores the compound's primary mechanism of action as a potent 5-HT2A receptor inverse agonist.
Pimavanserin Receptor Occupancy in Non-Human Primates (PET Study)
| Receptor | Brain Region | Radioligand | ED50 (mg/kg) | EC50 (ng/ml) |
|---|---|---|---|---|
| 5-HT2A | Cortex | [11C]CIMBI-36 | 0.007 | 0.6 |
| 5-HT2C | Choroid Plexus | [11C]CIMBI-36 | 0.046 | 6.0 |
| 5-HT2C | Choroid Plexus | [11C]AC1332 | 0.062 | 2.5 |
Data from a PET study evaluating the potency of pimavanserin in displacing radioligands from 5-HT2A and 5-HT2C receptors in non-human primate brains. nih.gov
These neuroimaging findings in a preclinical model closely related to humans provide strong evidence for the high-affinity and selective binding of pimavanserin to the 5-HT2A receptor in the living brain.
Electrophysiological Studies in Preclinical Models
Electrophysiological studies in rodent models have offered deeper insights into how pimavanserin modulates brain network activity, particularly in a state modeling psychosis. These investigations have recorded local field potentials (LFPs) from multiple brain regions simultaneously to characterize the compound's effects on a systems level. diva-portal.org
In a study utilizing a rodent model of Parkinson's disease psychosis, researchers investigated the effects of pimavanserin on brain activity. diva-portal.orgparkinsonsnewstoday.com This model involves chronic dopaminergic denervation, levodopa (B1675098) priming, and the acute administration of an NMDA antagonist to induce a hyperactive, psychosis-like state in the animals. diva-portal.org
The electrophysiological recordings revealed that this psychosis-like state was associated with aberrant high-frequency oscillations in prefrontal brain structures and abnormal synchronization between different brain regions. diva-portal.org Treatment with pimavanserin was found to reverse these neurophysiological abnormalities. diva-portal.orgparkinsonsnewstoday.com Specifically, pimavanserin led to a reduction of the aberrant high-frequency oscillations in the prefrontal cortex and a decrease in the abnormal synchronization between brain regions. diva-portal.org
Effects of Pimavanserin on Brain Activity in a Rodent Model of Psychosis
| Brain Activity Parameter | Effect of Psychosis Model Induction | Effect of Pimavanserin Treatment | Affected Brain Regions |
|---|---|---|---|
| High-Frequency Oscillations | Increased | Reduced/Normalized | Prefrontal Structures |
| Inter-regional Synchronization | Increased (Abnormal) | Decreased/Normalized | Multiple Cortical and Sub-cortical Regions |
Summary of the electrophysiological effects of pimavanserin in a rodent model of Parkinson's disease psychosis. diva-portal.orgparkinsonsnewstoday.com
These findings suggest that a key neurophysiological mechanism of pimavanserin's antipsychotic-like effects is the normalization of aberrant brain network activity, particularly in the prefrontal cortex, a region crucial for cognitive and executive functions. diva-portal.org The study also highlighted that while pimavanserin shared these key normalizing effects with other antipsychotic compounds like clozapine, it also exhibited a unique profile of effects on other neurophysiological parameters such as network oscillation frequencies and entropy, pointing to a distinct mechanism of action. diva-portal.org
Translational Research Potential and Future Directions
Ortho-hydroxy-pimavanserin as a Lead Compound for Novel Therapeutic Agents
The metabolic pathways of pimavanserin (B1677881) include hydroxylation, which can lead to the formation of compounds like this compound. mdpi.com The characterization of such metabolites is crucial, as they may possess their own pharmacological activity, potentially offering advantages over the parent compound in terms of efficacy, selectivity, or pharmacokinetic profiles.
A study investigating the microbial transformation of pimavanserin, which can mimic mammalian metabolism, successfully identified a major hydroxylated metabolite. mdpi.com This finding underscores the potential for hydroxylated forms of pimavanserin to be viable candidates for further investigation. As a lead compound, this compound could be the starting point for developing new chemical entities with tailored properties for treating neuropsychiatric disorders. The structural modifications inherent in its formation could influence its interaction with biological targets, meriting further synthetic and pharmacological exploration. arkat-usa.org
Exploration of Specific Molecular Targets and Pathways
Pimavanserin's therapeutic effects are primarily attributed to its action as a selective inverse agonist and antagonist at the serotonin (B10506) 5-HT2A receptors. drugbank.comnih.govnih.govnewdrugapprovals.org It also has a lower affinity for 5-HT2C receptors and lacks significant activity at dopamine (B1211576) receptors, which is a key feature of its clinical profile. drugbank.comnih.gov
Preliminary in silico research on a hydroxylated metabolite of pimavanserin suggests that it may retain a similar ability to bind to the 5-HT2A receptor. mdpi.com A molecular docking simulation indicated that this hydroxylated derivative could exhibit binding properties comparable to the parent compound, pimavanserin. mdpi.com This suggests that the primary molecular target of this compound is likely to be the 5-HT2A receptor, and its mechanism of action could also involve inverse agonism. Further research is needed to confirm these findings and to fully characterize its binding affinity and functional activity at 5-HT2A and other receptors.
Table 1: Comparative Receptor Binding Profile
| Compound | Primary Target | Mechanism of Action (Hypothesized for Metabolite) |
|---|---|---|
| Pimavanserin | 5-HT2A Receptor | Inverse Agonist/Antagonist |
Development of Advanced Preclinical Models to Characterize its Pharmacological Profile
To fully understand the therapeutic potential of this compound, robust preclinical models are essential. Given its presumed activity at 5-HT2A receptors, established animal models used to test other 5-HT2A inverse agonists would be highly relevant. These models can assess antipsychotic-like activity and potential effects on motor function. nih.gov
For instance, rodent models of psychosis, such as those induced by psychostimulants, are valuable for evaluating the efficacy of compounds targeting the serotonergic system. nih.gov Additionally, more complex models focusing on specific aspects of neuropsychiatric disorders, like cognitive impairment or negative symptoms, could provide a more comprehensive pharmacological profile. The development of such preclinical studies would be a critical step in determining the unique therapeutic niche that this compound might fill.
Bioanalytical Method Development for Quantitative Assessment in Research Studies
The quantitative analysis of drug metabolites is fundamental to preclinical and clinical research. For this compound, the development of a sensitive and specific bioanalytical method is a prerequisite for its advancement. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for quantifying drugs and their metabolites in biological matrices like plasma. scirp.org
Validated LC-MS/MS methods have been successfully developed for pimavanserin and its major N-desmethylated metabolite, AC-279, in mouse plasma. scirp.org These methods often involve protein precipitation for sample preparation followed by chromatographic separation. scirp.org A similar approach could be adapted for the specific and sensitive quantification of this compound, enabling pharmacokinetic studies and the assessment of its exposure in preclinical models. The establishment of such a method is a key step in its translational development pathway.
Table 2: Key Parameters for Bioanalytical Method Development
| Parameter | Description |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Plasma, Brain Tissue |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |
| Validation | According to regulatory guidelines for accuracy, precision, selectivity, and stability |
Elucidation of Specific Neurobiological Mechanisms Underlying Observed Preclinical Effects
Should preclinical studies demonstrate significant activity for this compound, the next step would be to unravel the specific neurobiological mechanisms driving these effects. While its action at the 5-HT2A receptor is a primary hypothesis, the downstream signaling pathways and their modulation would need detailed investigation.
Research on pimavanserin has suggested that its therapeutic effects may be linked to its influence on neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). nih.gov Studies have shown that treatment with 5-HT2A antagonists can increase BDNF levels, which plays a role in neuroplasticity and neurogenesis. nih.gov Future research on this compound could explore whether it shares this mechanism and investigate its impact on intracellular signaling cascades, gene expression, and synaptic function in brain regions relevant to psychosis and other neuropsychiatric conditions.
Q & A
Basic Research Questions
Q. What are the recommended protocols for handling and storing Ortho-hydroxy-pimavanserin in laboratory settings?
- Methodological Answer : Safety protocols should align with OSHA HCS guidelines for similar compounds. Key steps include:
- Using impermeable gloves and tightly sealed goggles during handling .
- Storing the compound in a cool, dry environment away from strong oxidizers .
- Implementing dust-control measures to prevent inhalation risks and environmental contamination .
- Labeling containers with GHS hazard symbols (e.g., acute toxicity) and ensuring proper disposal to avoid aquatic contamination .
Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against standards .
- Spectroscopy : Employ NMR and FT-IR for structural confirmation and stability monitoring under varying temperatures .
- Thermal Analysis : DSC can determine melting points (e.g., 156–157°C for structurally similar compounds) to evaluate batch consistency .
Q. How can researchers design initial dose-response experiments for this compound in preclinical models?
- Methodological Answer :
- Apply the PICO framework to define population (e.g., rodent models), intervention (dose ranges), and outcomes (e.g., receptor binding efficacy) .
- Use a graded dose approach with logarithmic increments (e.g., 0.1–10 mg/kg) to identify therapeutic and toxic thresholds .
- Include negative controls and replicate groups (n ≥ 6) to ensure statistical validity .
Advanced Research Questions
Q. How can factorial design be applied to optimize synthesis parameters of this compound?
- Methodological Answer :
- Variables : Select factors like temperature, catalyst concentration, and reaction time .
- Design : Implement a 2³ factorial design to test interactions between variables .
- Analysis : Use ANOVA to identify significant factors (p < 0.05) and response surface modeling to pinpoint optimal conditions .
Q. What statistical methods are recommended for resolving contradictory pharmacokinetic data in this compound studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify outliers or systemic biases .
- Bayesian Hierarchical Modeling : Account for inter-study variability and adjust for covariates (e.g., species differences) .
- Sensitivity Analysis : Test robustness of conclusions by excluding conflicting datasets .
Q. What computational modeling approaches are suitable for predicting metabolite interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding affinities to cytochrome P450 enzymes (e.g., CYP2D6) .
- QSAR Models : Predict toxicity profiles of metabolites using descriptor-based algorithms .
- Docking Software : Tools like AutoDock Vina can simulate interactions with hepatic targets .
Q. How should researchers adjust experimental parameters when this compound exhibits unexpected in vitro-in vivo correlations?
- Methodological Answer :
- Troubleshooting Steps :
Validate assay conditions (e.g., pH, serum protein binding) to mimic in vivo environments .
Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Redesign experiments with larger sample sizes to reduce variability .
Q. What peer review strategies mitigate misinterpretation of this compound's mechanism of action in complex biological systems?
- Methodological Answer :
- Blinded Reanalysis : Independent labs should replicate key findings using raw data .
- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce hindsight bias .
- Cross-disciplinary Review : Involve pharmacologists, chemists, and statisticians to evaluate mechanistic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
